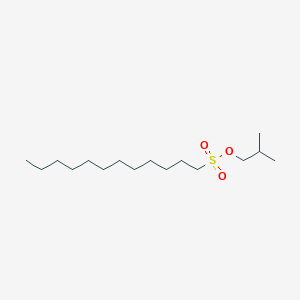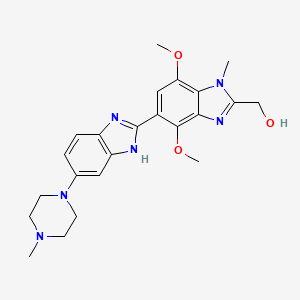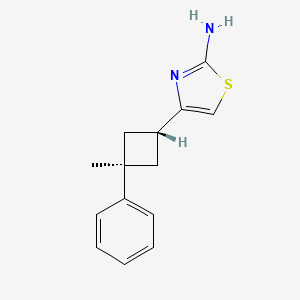
N-Hexyl-N-methyl-N~2~-octadecylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexyl-N-methyl-N~2~-octadecylglycinamide is an organic compound that belongs to the class of amides It is characterized by the presence of a glycinamide backbone substituted with hexyl, methyl, and octadecyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-methyl-N~2~-octadecylglycinamide typically involves the reaction of glycine with hexylamine, methylamine, and octadecylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
-
Step 1: Formation of Glycinamide Intermediate
- Glycine is reacted with hexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-Hexylglycinamide.
- Reaction conditions: Room temperature, solvent (e.g., dichloromethane), and stirring for several hours.
-
Step 2: Methylation
- N-Hexylglycinamide is then reacted with methylamine to introduce the methyl group.
- Reaction conditions: Elevated temperature (e.g., 50-60°C), solvent (e.g., methanol), and stirring.
-
Step 3: Octadecylation
- The final step involves the reaction of the intermediate with octadecylamine to form this compound.
- Reaction conditions: Elevated temperature (e.g., 60-70°C), solvent (e.g., toluene), and stirring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexyl-N-methyl-N~2~-octadecylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature.
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvent (e.g., ether), low temperature.
Substitution: Nucleophiles such as alkyl halides; reaction conditionssolvent (e.g., acetonitrile), elevated temperature.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Wissenschaftliche Forschungsanwendungen
N-Hexyl-N-methyl-N~2~-octadecylglycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of N-Hexyl-N-methyl-N~2~-octadecylglycinamide involves its interaction with biological membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it a potential candidate for antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Hexyl-N-methylglycinamide
- N-Octadecylglycinamide
- N-Methyl-N-octadecylglycinamide
Uniqueness
N-Hexyl-N-methyl-N~2~-octadecylglycinamide is unique due to the presence of three different substituents on the glycinamide backbone, which imparts distinct physicochemical properties. The combination of hexyl, methyl, and octadecyl groups enhances its amphiphilic nature, making it more effective in applications such as surfactants and drug delivery systems compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
603993-37-9 |
|---|---|
Molekularformel |
C27H56N2O |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
N-hexyl-N-methyl-2-(octadecylamino)acetamide |
InChI |
InChI=1S/C27H56N2O/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28-26-27(30)29(3)25-23-9-7-5-2/h28H,4-26H2,1-3H3 |
InChI-Schlüssel |
IZQPEPGDLLJAFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNCC(=O)N(C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


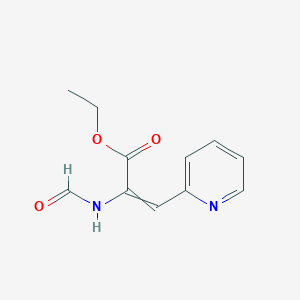
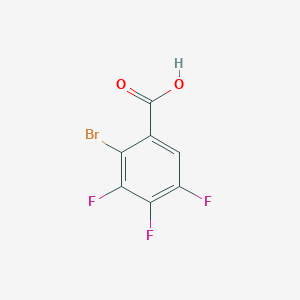
![[Butyl(methyl)amino]acetonitrile](/img/structure/B12573651.png)
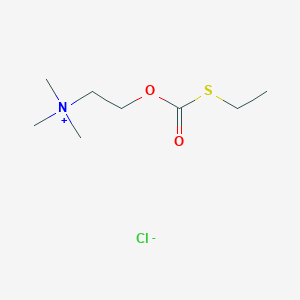
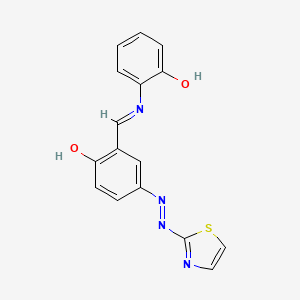


![1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12573676.png)

